3'-tert-Butyl-3-methylbutyrophenone
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Overview
Description
3’-tert-Butyl-3-methylbutyrophenone is an organic compound characterized by the presence of a tert-butyl group and a phenone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3’-tert-Butyl-3-methylbutyrophenone typically involves the alkylation of a phenone precursor with tert-butyl and methyl groups. The reaction conditions often require the use of strong bases and controlled temperatures to ensure the correct substitution pattern on the phenone ring .
Industrial Production Methods
In industrial settings, the production of 3’-tert-Butyl-3-methylbutyrophenone may involve continuous flow processes to enhance efficiency and yield. These methods leverage advanced reactor designs to maintain optimal reaction conditions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
3’-tert-Butyl-3-methylbutyrophenone can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes .
Scientific Research Applications
3’-tert-Butyl-3-methylbutyrophenone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which 3’-tert-Butyl-3-methylbutyrophenone exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors that are involved in various biochemical pathways. The compound’s structure allows it to fit into active sites and modulate the activity of these targets .
Comparison with Similar Compounds
Similar Compounds
3-tert-Butyl-4-hydroxyanisole: Similar in structure but with a hydroxyl group.
3-tert-Butyl-4-methylphenol: Similar but with a methyl group instead of a phenone structure.
Uniqueness
3’-tert-Butyl-3-methylbutyrophenone is unique due to its specific substitution pattern and the presence of both tert-butyl and methyl groups on the phenone ring. This unique structure imparts distinct chemical properties and reactivity compared to similar compounds .
Biological Activity
3'-tert-Butyl-3-methylbutyrophenone is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a phenone moiety with a tert-butyl group and a methyl group attached to the butyrophenone framework. Its molecular formula is C15H22O, and it has a molecular weight of approximately 234.34 g/mol. The presence of the bulky tert-butyl group may influence its lipophilicity and metabolic stability, which are critical factors in drug design .
Property | Value |
---|---|
Molecular Formula | C15H22O |
Molecular Weight | 234.34 g/mol |
IUPAC Name | This compound |
CAS Number | [insert CAS number] |
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The compound may exhibit antimicrobial , anticancer , and anti-inflammatory properties. Its mechanism often involves:
- Enzyme inhibition : Compounds like this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects.
- Receptor binding : The compound may interact with certain receptors, modulating their activity and influencing cellular responses.
Case Studies
- Anticancer Activity : A study evaluated the anticancer potential of various substituted phenones, including this compound, against different cancer cell lines. Results indicated significant cytotoxicity in breast cancer cells, suggesting its potential as a chemotherapeutic agent .
- Antimicrobial Properties : Research investigating the antimicrobial efficacy of similar compounds found that derivatives of butyrophenones exhibited activity against several bacterial strains. While specific data for this compound is limited, its structural similarity suggests potential effectiveness.
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound can provide insights into optimizing its biological activity:
- Bulky Substituents : The tert-butyl group increases lipophilicity, which can enhance membrane permeability but may also affect metabolic stability.
- Functional Group Variation : Modifications to the carbon chain or additional functional groups can lead to changes in potency and selectivity towards biological targets.
Table 2: SAR Insights for Butyrophenone Derivatives
Substituent | Effect on Activity |
---|---|
Tert-butyl | Increased lipophilicity; potential for higher bioavailability |
Methyl | Enhanced potency in certain cancer cell lines |
Halogenated groups | Altered receptor binding affinity |
Properties
IUPAC Name |
1-(3-tert-butylphenyl)-3-methylbutan-1-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O/c1-11(2)9-14(16)12-7-6-8-13(10-12)15(3,4)5/h6-8,10-11H,9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRVBMSIZOBNEX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)C1=CC(=CC=C1)C(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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